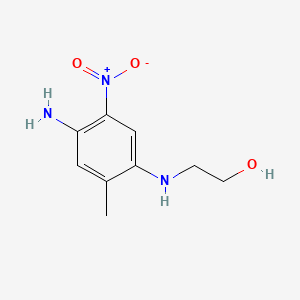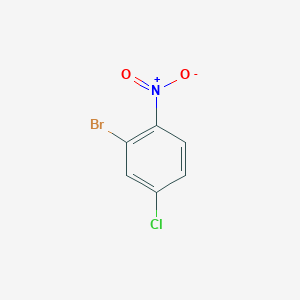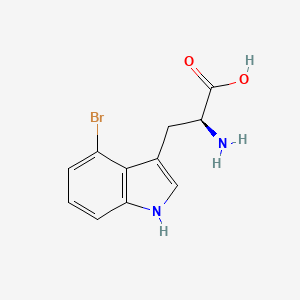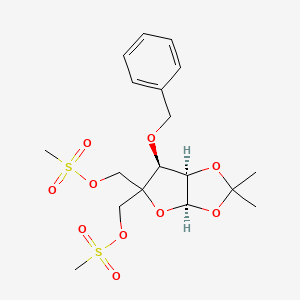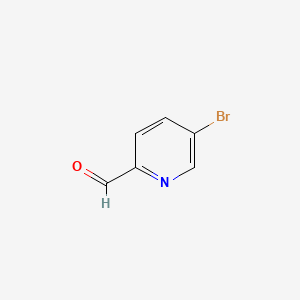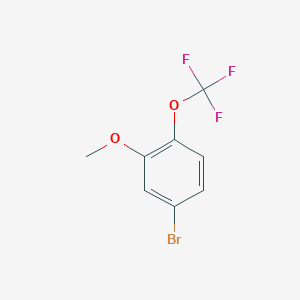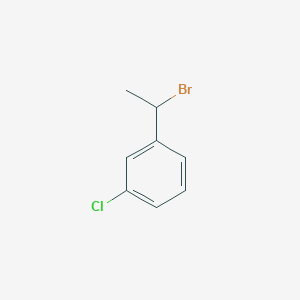
1-(1-Bromethyl)-3-chlorbenzol
Übersicht
Beschreibung
1-(1-Bromoethyl)-3-chlorobenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, similar compounds have been studied for their various properties and reactivities. For instance, 1-bromo-4-chlorobenzene and 1-bromo-2,3-dichlorobenzene are closely related compounds that have been analyzed for their vibrational frequencies, molecular structures, and electronic properties . These studies provide insights into the behavior of halogenated benzenes, which can be extrapolated to understand the characteristics of 1-(1-Bromoethyl)-3-chlorobenzene.
Synthesis Analysis
The synthesis of halogenated aromatic compounds can be complex and often requires specific conditions for halogenation. A related synthesis approach is seen in the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes . Although this does not directly describe the synthesis of 1-(1-Bromoethyl)-3-chlorobenzene, it highlights the use of halogenated precursors and catalysts to achieve regioselective synthesis of halogenated aromatic compounds.
Molecular Structure Analysis
The molecular structure of halogenated benzenes has been a subject of interest in several studies. For example, the crystal structure of para-bromochlorobenzene has been investigated, revealing insights into the arrangement of halogen atoms within the crystal lattice . Similarly, the molecular structure of chlorobenzene and bromobenzene has been derived from NMR spectroscopy, providing information on the phenyl ring and the influence of halogen substitution . These findings are relevant to understanding the molecular structure of 1-(1-Bromoethyl)-3-chlorobenzene.
Chemical Reactions Analysis
Halogenated benzenes participate in various chemical reactions, including Diels-Alder and cross-coupling reactions, as demonstrated by the diene products of a gold-catalyzed synthesis . Additionally, dissociative electron attachment to halogenated benzenes has been studied, showing the formation of halide anions and the influence of temperature on these processes . These studies suggest that 1-(1-Bromoethyl)-3-chlorobenzene could also engage in similar reactions, with its reactivity potentially influenced by the presence of both bromine and chlorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by their molecular structure and the nature of the halogen atoms present. For instance, chlorobenzene and bromobenzene have been found to be isomorphous and show complete solid-state solubility, which is significant for applications such as phase change materials for temperature control . The vibrational spectroscopy and computational studies of halogenated benzenes provide detailed information on their IR and Raman spectra, molecular geometry, and electronic properties . These properties are crucial for understanding the behavior of 1-(1-Bromoethyl)-3-chlorobenzene in various environments and its potential applications.
Wissenschaftliche Forschungsanwendungen
Analytische Chemie
1-(1-Bromethyl)-3-chlorbenzol kann als Standard in analytischen Methoden wie Gaschromatographie (GC) und Hochleistungsflüssigkeitschromatographie (HPLC) verwendet werden. Seine klar definierten Eigenschaften ermöglichen es, als Referenzpunkt für die Identifizierung und Quantifizierung anderer Verbindungen in komplexen Gemischen zu dienen.
Jede dieser Anwendungen zeigt die Vielseitigkeit und Bedeutung von this compound in der wissenschaftlichen Forschung und trägt zu Fortschritten in verschiedenen Bereichen der Chemie bei .
Wirkmechanismus
Mode of Action
The mode of action of 1-(1-Bromoethyl)-3-chlorobenzene is likely to involve nucleophilic substitution reactions, specifically the S_N2 mechanism . In this mechanism, a nucleophile (a molecule that donates an electron pair) approaches the electrophilic carbon atom from the back side, opposite to the direction that the leaving group (bromine in this case) leaves . The new bond formation and the old bond breaking occur simultaneously .
Biochemical Pathways
It’s plausible that it could participate in reactions involving the opening of epoxide rings . These reactions can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the epoxide and the reaction conditions .
Pharmacokinetics
Based on its chemical structure, it is likely to be soluble in alcohol, ether, and benzene . This suggests that it could be absorbed and distributed in the body through these solvents. Its metabolism and excretion would likely involve enzymatic processes that modify its structure to make it more water-soluble, facilitating its elimination from the body.
Result of Action
Based on its potential involvement in nucleophilic substitution reactions and epoxide ring-opening reactions, it could potentially lead to the formation of new compounds within the body .
Action Environment
The action, efficacy, and stability of 1-(1-Bromoethyl)-3-chlorobenzene could be influenced by various environmental factors. These could include the presence of other chemicals, pH, temperature, and the specific biological environment within the body. For instance, the presence of a strong base could facilitate its participation in S_N2 reactions .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1-bromoethyl)-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMHOIORCMJXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432834 | |
| Record name | 1-(1-bromoethyl)-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65130-47-4 | |
| Record name | 1-(1-bromoethyl)-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-bromoethyl)-3-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


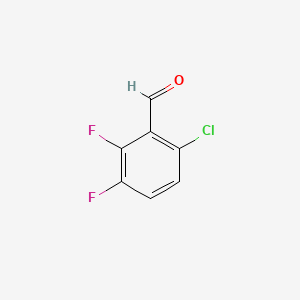
![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)
